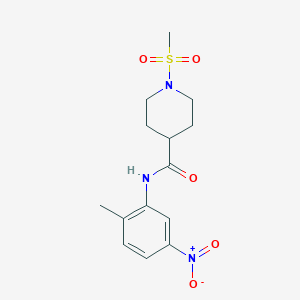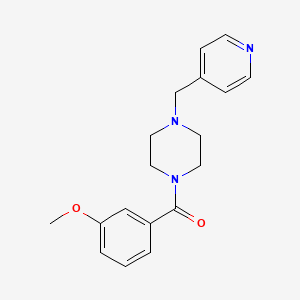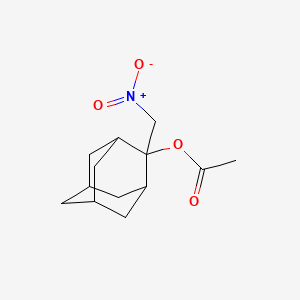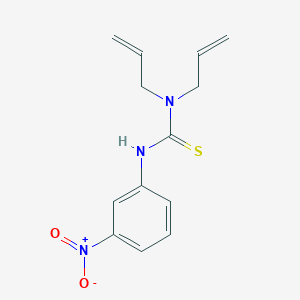![molecular formula C18H19ClN2O2 B5854029 N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, commonly known as CCMP, is a chemical compound with the molecular formula C17H18ClNO2. CCMP is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to the same receptors as delta-9-tetrahydrocannabinol (THC), the psychoactive component of marijuana. CCMP has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
CCMP works by inhibiting N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, which is responsible for breaking down endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, CCMP increases the levels of these endocannabinoids in the body, which can have a variety of effects on the central nervous system and other physiological processes.
Biochemical and Physiological Effects
CCMP has been shown to have a variety of biochemical and physiological effects in animal models. In one study, CCMP was shown to have analgesic effects in a mouse model of inflammatory pain. CCMP has also been shown to have anxiolytic effects in a rat model of anxiety. Additionally, CCMP has been shown to have anti-inflammatory effects in a mouse model of acute lung injury.
实验室实验的优点和局限性
One advantage of CCMP is that it is a potent and selective inhibitor of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide, which makes it a useful tool for studying the effects of endocannabinoids in the body. However, one limitation of CCMP is that it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research on CCMP and other N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors. One area of interest is the potential therapeutic applications of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors for conditions like chronic pain, anxiety, and inflammation. Additionally, there is interest in developing more potent and selective N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors that could be used as drugs. Finally, there is interest in understanding the long-term effects of N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibition on the body, including the potential for tolerance and withdrawal.
合成方法
CCMP can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 3-aminophenol to form 4-chloro-N-(3-hydroxyphenyl)benzamide. This intermediate is then reacted with 2-methylpropanoyl chloride to form CCMP.
科学研究应用
CCMP has been studied extensively for its potential therapeutic applications. N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide inhibitors like CCMP have been shown to increase levels of endocannabinoids in the body, which can have a variety of effects on the central nervous system and other physiological processes. CCMP has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in animal models.
属性
IUPAC Name |
N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)18(23)21-16-5-3-4-15(11-16)20-17(22)10-13-6-8-14(19)9-7-13/h3-9,11-12H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZORYWPDREBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-chloro-4-ethoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5853974.png)
![3,5-dimethyl-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5853984.png)
![4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853987.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5853990.png)


![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)


![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~,N~2~-trimethylglycinamide](/img/structure/B5854036.png)